9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
The compound “9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine skeleton, with substitutions at the 9, 2, and 6 positions. The 9-position would have a 2-ethoxyphenyl group, the 2-position would have an ethyl group, and the 6-position would have a carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could participate in acid-base reactions, and the ethoxy group could undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antimycobacterial Activity
Research has shown that purine derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis. Specifically, compounds with modifications at the purine ring, such as the introduction of benzyl groups, have demonstrated good inhibitory effects, especially those with electron-donating substituents on the phenyl ring. These findings suggest potential applications in developing new antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Synthesis and Biological Activity
The facile synthesis of purine derivatives has been explored, leading to compounds with potential biological activities. For instance, the synthesis of 6-cyano-9-substituted-9H-purines and their transformation into various derivatives have been studied, revealing the versatility of purine chemistry in generating bioactive molecules (Al‐Azmi et al., 2001).
Antiviral and Cytostatic Activity
The cross-coupling reactions of purine derivatives have been investigated, leading to the synthesis of compounds with antiviral and cytostatic activity. This research underscores the potential of purine derivatives in therapeutic applications, particularly in antiviral therapy (Česnek, Hocek, & Holý, 2000).
Anti-Inflammatory and Analgesic Agents
Novel synthetic pathways have been developed to create purine derivatives with anti-inflammatory and analgesic properties. These compounds have shown significant activity as cyclooxygenase inhibitors, offering a promising avenue for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Plant-Growth Regulating Properties
Research into purine derivatives has also extended into agriculture, with some compounds demonstrating potential as plant-growth regulators. This application highlights the versatility of purine chemistry in contributing to both medical and agricultural advancements (El-Bayouki, Basyouni, & Tohamy, 2013).
Future Directions
properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-ethyl-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-11-18-12(14(17)22)13-15(19-11)21(16(23)20-13)9-7-5-6-8-10(9)24-4-2/h5-8H,3-4H2,1-2H3,(H2,17,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZIGGHGQJFCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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